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Compound of Interest

Compound Name: TCO4-PEG7-Maleimide

Cat. No.: B8114072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, TCO4-PEG7-
Maleimide, detailing its mechanism of action, reaction kinetics, and practical applications in

bioconjugation. This powerful tool enables a precise, two-step process for covalently linking

biomolecules, which is invaluable for creating advanced constructs such as antibody-drug

conjugates (ADCs), PROTACs, and targeted imaging agents.

Core Mechanism of Action
TCO4-PEG7-Maleimide is a linker with three distinct components, each serving a critical

function: a Maleimide group for thiol-reactive conjugation, a trans-cyclooctene (TCO) group for

bioorthogonal "click" chemistry, and a hydrophilic polyethylene glycol (PEG7) spacer.[1] The

overall mechanism is a sequential, two-step conjugation strategy.

Step 1: Thiol-Maleimide Conjugation
The initial step involves the covalent attachment of the linker to a target biomolecule containing

a free sulfhydryl (thiol) group, most commonly found on cysteine residues within proteins and

peptides.

Reaction: The maleimide moiety reacts with a thiol via a Michael addition mechanism. The

nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting

in the formation of a stable thioether linkage.[2][3]
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Reaction Conditions: This reaction is highly selective for thiols over other functional groups,

such as amines, particularly within a pH range of 6.5 to 7.5.[2][4] At a neutral pH of 7.0, the

reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the

potential for side reactions with amines and hydrolysis of the maleimide ring increases.

Therefore, careful pH control is crucial for achieving high specificity.

Preparation: For proteins where cysteines are involved in disulfide bonds, a reduction step

using reagents like TCEP (tris(2-carboxyethyl)phosphine) is necessary to generate free thiols

prior to labeling.

Step 2: TCO-Tetrazine Bioorthogonal Ligation
Once the biomolecule is functionalized with the TCO group, it can be reacted with a second

molecule bearing a tetrazine (Tz) moiety. This reaction is a cornerstone of bioorthogonal

chemistry, prized for its exceptional speed and specificity in complex biological environments.

Reaction: The ligation occurs via an inverse-electron-demand Diels-Alder (IEDDA) [4+2]

cycloaddition. In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly with

the strained, electron-rich TCO (the dienophile).

Mechanism: This cycloaddition is immediately followed by a retro-Diels-Alder reaction, which

irreversibly eliminates a molecule of nitrogen gas (N₂). The release of N₂ is the sole

byproduct, making this a very clean and efficient ligation that drives the reaction to

completion.

Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with

second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. This extraordinary speed

allows for efficient conjugation even at very low (micromolar) concentrations of reactants,

which is ideal for in vivo applications.

Role of the PEG7 Spacer
The central PEG7 linker is a flexible, hydrophilic chain composed of seven repeating ethylene

glycol units. It is not merely a spacer but a functional component that imparts several beneficial

properties to the conjugate:
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Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of the

entire conjugate, which is particularly useful for hydrophobic payloads.

Reduced Steric Hindrance: The flexible chain provides spatial separation between the two

conjugated molecules, minimizing steric clashes that could otherwise interfere with their

biological function (e.g., an antibody's binding affinity).

Improved Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the

hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation

half-life.

Reduced Immunogenicity: The PEG chain can help mask potential immunogenic epitopes on

the biomolecule, reducing the likelihood of an adverse immune response.

Quantitative Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific chemical structures of

both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine and increased

ring strain in the TCO generally accelerate the reaction. The following table summarizes

experimentally determined second-order rate constants for various TCO and tetrazine pairs,

illustrating the range of reactivity achievable.
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Tetrazine
Derivative

Dienophile
(TCO)

Rate Constant
(k₂) [M⁻¹s⁻¹]

Conditions Reference(s)

3,6-di-(2-pyridyl)-

s-tetrazine

trans-

cyclooctene
2000

9:1

Methanol:Water,

25°C

3-methyl-6-

phenyl-1,2,4,5-

tetrazine

TCO 13,000 PBS, 37°C

3,6-diphenyl-s-

tetrazine
TCO 3,300,000

Acetonitrile,

25°C (Note:

Organic Solvent)

H-substituted

tetrazine (un-

substituted)

TCO 30,000 PBS, 37°C

4-(1,2,4,5-

tetrazin-3-

yl)benzylamine

(H-Tz)

TCO 26,000 PBS, 37°C

Note: Reaction rates are highly sensitive to the specific structures of the reactants, solvent, and

temperature.

Experimental Protocols
Protocol 1: Labeling a Thiol-Containing Protein with
TCO4-PEG7-Maleimide
This protocol provides a general workflow for conjugating TCO4-PEG7-Maleimide to a protein

with an available cysteine residue.

A. Materials:

Thiol-containing protein (e.g., antibody, enzyme)
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TCO4-PEG7-Maleimide

Reaction Buffer: Amine-free and sulfhydryl-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium

phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

Anhydrous DMSO or DMF

(Optional) Reducing Agent: TCEP solution (e.g., 50 mM) for reducing disulfide bonds.

Purification: Desalting spin column (e.g., Zeba™ Spin Desalting Columns) or dialysis

cassette.

B. Procedure:

Protein Preparation:

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

Degas the buffer to minimize thiol re-oxidation.

(Optional) If disulfide reduction is needed, add TCEP to a final concentration of 1-5 mM.

Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting

column equilibrated with Reaction Buffer.

Reagent Preparation:

Immediately before use, prepare a 5-20 mM stock solution of TCO4-PEG7-Maleimide in

anhydrous DMSO or DMF.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the TCO4-PEG7-Maleimide stock solution to the

protein solution.

Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light. The

reaction can be performed with gentle mixing.

Purification:
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Remove unreacted TCO4-PEG7-Maleimide by passing the reaction mixture through a

desalting spin column or by dialysis against the desired storage buffer (e.g., PBS, pH 7.4).

Characterization and Storage:

Confirm conjugation using techniques like SDS-PAGE (shift in molecular weight) or mass

spectrometry.

Store the TCO-labeled protein at 4°C or -20°C. Avoid buffers containing azides or thiols.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-
Functionalized Molecule
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-

functionalized molecule.

A. Materials:

Purified TCO-labeled protein (from Protocol 1)

Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug)

Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer.

B. Procedure:

Reactant Preparation:

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, then

dilute in Reaction Buffer).

Ensure both the TCO-labeled protein and the tetrazine molecule are in the same Reaction

Buffer.

Ligation Reaction:

Combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction

tube. A molar ratio of 1:1 is often sufficient, but a slight excess (e.g., 1.5- to 5-fold) of the
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smaller tetrazine molecule can be used to drive the reaction to completion.

Incubate for 30-60 minutes at room temperature. The reaction is typically complete within

this timeframe due to the fast kinetics. Progress can be monitored by following the

disappearance of the tetrazine's characteristic color and absorbance (~520-540 nm).

Purification (if necessary):

If a significant excess of the tetrazine reagent was used, it can be removed via a desalting

column or dialysis. For many applications, the reaction is clean enough that the product

can be used without further purification.

Analysis:

Analyze the final conjugate by SDS-PAGE, FPLC, or mass spectrometry to confirm the

successful ligation.

Mandatory Visualizations
Logical and Experimental Workflow
The following diagram illustrates the sequential two-step bioconjugation strategy enabled by

TCO4-PEG7-Maleimide.
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Step 1: Thiol-Maleimide Conjugation

Step 2: TCO-Tetrazine Ligation

Biomolecule
(with -SH group)

TCO-Labeled Biomolecule

pH 6.5-7.5
Stable Thioether Bond

TCO4-PEG7-Maleimide

Purification
(Remove excess linker)

Tetrazine-Functionalized
Molecule (e.g., Drug, Dye)

Final Bioconjugate

Bioorthogonal IEDDA
N₂ Gas Byproduct

Click to download full resolution via product page

Caption: Workflow for two-step bioconjugation using TCO4-PEG7-Maleimide.

Chemical Reaction Mechanism
This diagram details the chemical transformation during the inverse-electron-demand Diels-

Alder (IEDDA) reaction between the TCO and tetrazine moieties.
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IEDDA Reaction Mechanism

TCO-Biomolecule + Tetrazine-Payload

[4+2] Cycloaddition
(Transition State)

Fast Kinetics

Unstable Dihydropyridazine
Intermediate

Retro-Diels-Alder

Irreversible

Stable Conjugate + N₂ Gas

Click to download full resolution via product page

Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal
tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A
[pubs.rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8114072?utm_src=pdf-body-img
https://www.benchchem.com/product/b8114072?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2020/py/d0py00375a
https://pubs.rsc.org/en/content/articlehtml/2020/py/d0py00375a
https://pubs.rsc.org/en/content/articlehtml/2020/py/d0py00375a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8114072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. vectorlabs.com [vectorlabs.com]

3. bachem.com [bachem.com]

4. interchim.fr [interchim.fr]

To cite this document: BenchChem. [An In-depth Technical Guide to the TCO4-PEG7-
Maleimide Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8114072#tco4-peg7-maleimide-mechanism-of-
action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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